3-Mercapto-2-butanone

Overview

Description

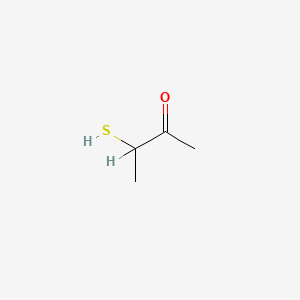

3-Mercapto-2-butanone (CAS: 40789-98-8) is a sulfur-containing ketone with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol . Its IUPAC name is 3-sulfanylbutan-2-one, and it is characterized by a thiol (-SH) group at the third carbon and a ketone group at the second carbon of a butane chain. This compound is widely used as a food flavoring agent (FEMA No. 3298) and has applications in gas sensing, nanotechnology, and biochemical studies .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercapto-2-butanone can be synthesized through various methods. One common approach involves the reaction of 2-butanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced through the Maillard reaction, which is a non-enzymatic browning process. This reaction occurs between reducing sugars and amino acids, leading to the formation of various flavor compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Mercapto-2-butanone can undergo oxidation reactions to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

3-Mercapto-2-butanone has applications in scientific research, particularly in the study of metalloproteins and drug design.

- Metalloprotein Research: This compound can form complexes with zinc in model systems, which helps to elucidate the binding modes of thiol-containing MMP inhibitors. This is particularly useful for studying zinc-containing enzymes like matrix metalloproteinases (MMPs). The data obtained is crucial for understanding structure-activity relationships, guiding the development of selective MMP inhibitors for therapeutic applications.

Flavor Technology

This compound, along with other similar compounds, is significant in food flavor technology . For example, this compound and 2/3-mercapto-3/2-pentanone are used in flavor creation . Achieving a recognizable flavor often requires a complex mixture of chemicals .

Food Preservation

This compound has demonstrated potential as an anti-browning agent in food preservation, particularly for fresh-cut potatoes. While the exact mechanism is still under investigation, its ability to inhibit browning suggests potential applications in maintaining the quality and appearance of fruits and vegetables.

Other potential applications

- Reaction Volatiles: 1-Mercapto-2-propanone has been identified in volatiles of heated canned pork meat . It has also been found in the reaction mixture of cysteine or cystine with 2,5-dimethyl-4-hydroxy-3(2i/)-furanone .

Properties

Mechanism of Action

The mechanism of action of 3-Mercapto-2-butanone primarily involves its interaction with other molecules through its sulfur-containing functional group. This interaction can lead to the formation of various flavor compounds through the Maillard reaction. The compound’s molecular targets include amino acids and reducing sugars, which participate in the reaction pathways leading to the formation of complex flavor profiles .

Comparison with Similar Compounds

The structural and functional similarities of 3-mercapto-2-butanone to other thiols, ketones, and hydroxyketones are critical in understanding its unique roles. Below is a detailed comparison:

Structural and Functional Analogues

3-Hydroxy-2-butanone

- Molecular formula : C₄H₈O₂.

- Key differences : Replaces the thiol (-SH) group with a hydroxyl (-OH) group.

- Applications: Acts as a precursor to this compound via oxidative decarboxylation and thio-reactions in food systems (e.g., irradiated meat off-flavor formation) .

- Enzymatic reactivity: Exhibits a lower Km (14.6 ± 4.0 mM) compared to this compound (14.4 ± 4.8 mM) in reactions with ketoreductase TpdE, suggesting differences in enzyme binding efficiency .

2-Mercapto-3-butanol

- Molecular formula : C₄H₁₀OS.

- Key differences : Contains an alcohol (-OH) group instead of a ketone.

- Applications: Screened as a Maillard reaction (MR) inhibitor in food additives but showed lower efficacy compared to this compound in trapping harmful intermediates like 5-hydroxymethylfurfural (HMF) .

3-Mercapto-2-pentanone

- Molecular formula : C₅H₁₀OS.

- Key differences: Longer carbon chain (pentanone vs. butanone).

- Applications : Reacts with propanal to form 5-ethyl-2,4-dimethyl-3-thiazoline , a key aroma compound in meat broths, demonstrating how chain length influences heterocyclic product formation .

Comparative Data Table

Key Research Findings

Gas Sensing: Mesoporous WO₃ nanoflowers templated with diblock copolymers show high sensitivity to this compound, enabling its detection in food quality control .

Surface-Enhanced Raman Spectroscopy (SERS): this compound exhibits a strong SERS response on silver nanoparticles, which diminishes upon anion formation (e.g., with DBU), highlighting its unique adsorption properties .

Synthetic Utility: Used in gold nanoparticle synthesis via thiol-Au interactions, demonstrating applications in nanotechnology .

Biological Activity

3-Mercapto-2-butanone, also known as 3-sulfanylbutan-2-one, is a sulfur-containing organic compound that possesses unique biological activities and applications. This article delves into its chemical properties, biological significance, and potential therapeutic roles based on diverse research findings.

- Molecular Formula : C₄H₈OS

- Molecular Weight : 104.171 g/mol

- CAS Number : 40789-98-8

- Structure : Contains a thiol group (-SH), which is pivotal for its biological interactions.

The compound is characterized by a strong odor reminiscent of garlic or onion, making it valuable in flavor chemistry and food applications .

Biological Activity

This compound has been studied for various biological activities, including:

- Antioxidant Properties : The thiol group enables the compound to interact with reactive oxygen species (ROS), contributing to cellular defense mechanisms against oxidative stress. This property is significant in preventing cellular damage and may have implications in aging and chronic diseases.

- Flavor Perception : It plays a crucial role in flavor chemistry, particularly in imparting meaty and savory notes to food products. Its low dosage can enhance creamy and dairy-like flavors .

- Metabolic Pathways : Research indicates that this compound may influence metabolic processes associated with sulfur-containing compounds, impacting various biochemical pathways.

Antioxidant Activity

A study explored the antioxidant capacity of this compound, demonstrating its ability to scavenge free radicals effectively. The results indicated that the compound could reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related conditions.

| Study | Findings |

|---|---|

| Antioxidant Capacity Study | Significant reduction of ROS levels in treated cells compared to controls. |

Flavor Chemistry Applications

Research into the flavor profile of this compound highlighted its importance in food science. A sensory analysis demonstrated that its presence significantly enhances the overall flavor complexity of meat products.

| Study | Findings |

|---|---|

| Sensory Analysis | Enhanced flavor perception when combined with other volatiles; critical for meat flavor development. |

Structural Comparisons

This compound shares structural similarities with other thiol-containing compounds. Below is a comparison table highlighting these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Mercaptoethanol | C₂H₆OS | Commonly used as a reducing agent |

| 3-Mercapto-2-pentanone | C₅H₁₂OS | Longer carbon chain with different odor |

| 4-Mercaptobutyric acid | C₄H₈O₂S | Contains carboxylic acid functionality |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-mercapto-2-butanone, and how do reaction conditions influence yield?

this compound is synthesized via reactions between 3-hydroxy-2-butanone and ammonium sulfide at elevated temperatures (25–150°C). Higher temperatures (>100°C) favor the formation of thiol-containing intermediates like 2-(1-mercaptoethyl)-2,4,5-trimethyl-3-oxazoline, while lower temperatures (<75°C) produce oxazoles and thiazoles. Optimizing pH (neutral to slightly acidic) and reaction time (4–8 hours) improves yields by minimizing side reactions like polymerization . Alternative routes include enzymatic reduction of 3-keto precursors using ketoreductases (e.g., TpdE from Rhodococcus jostii), achieving ~260 U/mg activity under optimized conditions (pH 7.0, 30°C) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- GC-MS : Derivatize with pentafluorobenzyloxyamine (PFBOA) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C) and electron ionization (70 eV). Detection limits: 0.1 ppb in food samples .

- NMR : For structural confirmation, ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 2.5–3.0 ppm (thiol proton) and δ 1.2–1.5 ppm (methyl groups) .

- LC-MS/MS : Use a C18 column with ESI+ mode for metabolite identification (e.g., HMDB0031982) .

Q. What safety protocols are critical when handling this compound in the lab?

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light and moisture .

- PPE : Wear nitrile gloves (EN 374 tested), chemical-resistant lab coats, and safety goggles. Use local exhaust ventilation to limit airborne concentrations (<1 ppm) .

Advanced Research Questions

Q. How can enzymatic catalysis improve the stereoselective synthesis of this compound derivatives?

Ketoreductases like TpdE exhibit high enantioselectivity (ee >95%) for reducing 3-keto precursors to (S)-3-mercapto-2-butanone. Key parameters:

- Substrate specificity : Activity varies with substituents (e.g., 3-bromo-2-butanone: 1,400 U/mg vs. This compound: 260 U/mg) .

- Cofactor regeneration : NADPH recycling systems (e.g., glucose dehydrogenase) enhance turnover rates by 3-fold .

Q. How should researchers resolve contradictions in reported reaction pathways for this compound formation?

Discrepancies in product profiles (e.g., oxazoles vs. thiazoles) arise from variations in sulfide sources (H₂S vs. (NH₄)₂S) and reaction kinetics. To reconcile

- Replicate conditions : Use standardized reagents (e.g., (NH₄)₂S, 99% purity) and monitor intermediates via in-situ FTIR .

- Computational modeling : DFT studies (B3LYP/6-31G*) predict thermodynamic favorability of thiol intermediates at high temperatures .

Q. What structural features of this compound influence its bioactivity in pharmaceutical applications?

- Thiol group reactivity : Enables disulfide bond formation with cysteine residues in ACE inhibitors (e.g., lisinopril analogs), enhancing binding affinity (IC₅₀: 0.8 nM) .

- Steric effects : Bulky substituents at C3 reduce odor thresholds (e.g., 0.01 ppb in aroma compounds) by altering receptor binding (OR1A1) .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Stabilizers : Add 0.1% calcium carbonate to inhibit thiol oxidation .

- Packaging : Use flame-sealed ampules under vacuum to exclude O₂ .

Q. How can this compound metabolites be tracked in biological systems?

Properties

IUPAC Name |

3-sulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPYCGSRHSSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866016 | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless or pale yellow liquid, becomes cloudy after short storage | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.016 (20°) | |

| Record name | 3-Mercapto-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40789-98-8 | |

| Record name | 3-Mercapto-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G79565PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.